5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide
Description
Chemical Classification and Structural Significance in Indolium Derivatives
The compound belongs to the cyanine dye family, characterized by a conjugated polymethine chain bridging two nitrogen-containing heterocycles. Its structure features:
- Two indolium moieties : Each indole ring is substituted with methyl groups at the 1,3,3-positions, enhancing planarity and stabilizing the cationic charge.
- A vinyl bridge : Connects the 2-position of one indolium unit to the 3-position of a modified indole bearing a 5-nitro group and a 2-phenyl substituent.
- Functionalized side chains : The ethoxy-oxoethoxy carbonyl group and oxopropoxyethyl unit introduce steric bulk and electronic modulation, influencing solubility and optical properties.
Table 1: Key Structural Features and Their Roles
This architecture aligns with closed-chain cyanines (Class III), where aromatic systems flank the polymethine chain. The iodide counterion balances the positive charge delocalized across the conjugated system.
Historical Context of Cyanine Dye Development
Cyanine dyes originated in the 19th century, with early applications in photography and textile dyeing. The 1989 introduction of Cy3 and Cy5 by Ernst et al. marked a turning point, enabling fluorescence labeling in molecular biology. Subsequent innovations focused on:
- Functionalization : Adding reactive groups (e.g., NHS esters, maleimide) for bioconjugation.
- Solubility optimization : Sulfonation and PEGylation to reduce aggregation in aqueous media.
- Spectral tuning : Modifying methine chain length and heterocycles to span UV-NIR regions.
The target compound represents a modern iteration, integrating multiple substituents for specialized applications. Its design reflects lessons from predecessors like Basic Red 12 (CAS 6320-14-5), which demonstrated the utility of indolium cores in color filters.
Academic Relevance in Modern Organic Chemistry Research
Current studies emphasize this compound’s role in:
- Supramolecular chemistry : The planar indolium units and extended conjugation facilitate π-π stacking, useful in organic semiconductors.
- Sensing applications : Analogous to furfural-indolium probes for cyanide detection, its nitro and carbonyl groups may act as recognition sites.
- Nonlinear optics (NLO) : The strong donor-acceptor configuration and polarizable π-system suggest potential in NLO materials.
Ongoing research explores its synthesis via Knoevenagel condensations and Suzuki couplings, aiming to optimize yield and purity. Challenges include managing the steric effects of bulky substituents during purification.
Properties
CAS No. |
85029-83-0 |
|---|---|
Molecular Formula |
C37H36IN3O9 |
Molecular Weight |
793.6 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 1,3,3-trimethyl-2-[(E)-2-[5-nitro-1-[2-oxo-2-(2-oxopropoxy)ethyl]-2-phenylindol-3-yl]ethenyl]indol-1-ium-5-carboxylate;iodide |
InChI |
InChI=1S/C37H36N3O9.HI/c1-6-47-34(43)22-49-36(44)25-12-15-31-29(18-25)37(3,4)32(38(31)5)17-14-27-28-19-26(40(45)46)13-16-30(28)39(20-33(42)48-21-23(2)41)35(27)24-10-8-7-9-11-24;/h7-19H,6,20-22H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RBJZXYZTXWYEKD-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC(=O)COC(=O)C1=CC2=C(C=C1)[N+](=C(C2(C)C)/C=C/C3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])CC(=O)OCC(=O)C)C5=CC=CC=C5)C.[I-] |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC2=C(C=C1)[N+](=C(C2(C)C)C=CC3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])CC(=O)OCC(=O)C)C5=CC=CC=C5)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-triphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with triphenylchloromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of N,N,N-triphenylamine.
Industrial Production Methods
In industrial settings, the production of N,N,N-triphenylamine often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N,N-triphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylamine oxide.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted triphenylamines, which have applications in organic synthesis and materials science.
Scientific Research Applications
Structural Representation
The structural complexity of this compound suggests potential interactions within biological systems, influencing various biochemical pathways.
Pharmacological Studies
The compound's structural characteristics indicate potential pharmacological applications:
- Antitumor Activity : Similar indole derivatives have been shown to possess antitumor properties, making this compound a candidate for further investigation in cancer research.
- Antimicrobial Properties : The nitro group present in the structure may enhance the antimicrobial activity of the compound, suggesting its potential use in developing new antibiotics.
Biochemical Interactions
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies and enzyme inhibition assays can provide insights into these interactions.
Predictive Modeling
Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate the potential biological activities based on the molecular structure of this compound. Such models can guide researchers in identifying promising areas for experimental validation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole | Basic indole structure | Antitumor, antimicrobial |
| 5-Nitroindole | Nitro group on indole | Antibacterial |
| 1-Methylindole | Methyl substitution | Neuroprotective effects |
This table highlights how variations in functional groups can influence biological activity and therapeutic potential.
Case Study 1: Antitumor Activity
A study investigating the antitumor effects of various indole derivatives found that compounds with similar structures to 5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide exhibited significant cytotoxicity against cancer cell lines. The study emphasized the importance of specific substitutions on the indole ring in enhancing antitumor efficacy.
Case Study 2: Antimicrobial Properties
Another research effort focused on synthesizing and testing new antimicrobial agents based on indole derivatives. The results indicated that compounds with nitro substitutions demonstrated enhanced antibacterial activity against resistant strains of bacteria, suggesting that similar modifications in our target compound could yield promising results.
Mechanism of Action
The mechanism by which N,N,N-triphenylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an electron donor or acceptor, influencing various biochemical pathways. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural Analogues of Indolium Salts
Key Observations :
- The target compound has a larger molecular weight and more complex substituents than simpler indolium salts, which may enhance its stability but reduce solubility in polar solvents.
- CAS 14696-39-0 exhibits a λmax of 546 nm in methanol, typical of cyanine dyes with shorter conjugation systems . The target compound’s λmax is likely redshifted due to its extended vinyl linkage and nitro group.
- Pentadienyl-linked indolium salts (e.g., the third entry) show broader absorption spectra, highlighting the role of conjugation length in optical properties .
Functional Analogues: Indole Derivatives with Bioactive Substituents
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): This carboxamide derivative lacks the indolium core but shares a nitro-like electron-withdrawing group (fluorine). It exhibits anti-cancer activity via EGFR inhibition, suggesting that the target compound’s nitro group could similarly modulate bioactivity .
- 5-Bromoindole-2-carboxylic acid oxadiazole derivatives (): These compounds, with yields up to 72%, demonstrate the synthetic feasibility of introducing heterocycles (e.g., oxadiazoles) to indole cores. The target compound’s ethoxycarbonyl group may offer similar reactivity for further functionalization .
Computational and Bioactivity Comparisons
- Tanimoto/Dice Similarity Scores : Computational metrics () would likely classify the target compound as distinct from simpler indolium salts due to its unique substituents. However, shared indole cores may cluster it with other indole-based bioactive molecules in databases .
- Bioactivity Clustering: notes that structurally similar indoles often share bioactivity profiles. The target’s nitro group, a common pharmacophore in kinase inhibitors, may align it with anti-proliferative agents .
- MS/MS Molecular Networking : High cosine scores in fragmentation patterns () could link the target to indolium salts with similar side chains, aiding dereplication efforts .
Limitations in Structural-Activity Predictions
While structural similarity often correlates with bioactivity (), cautions that minor substituent changes (e.g., replacing a nitro group with methoxy) can drastically alter binding affinities.
Biological Activity
The compound 5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide (CAS Number: 85029-83-0) is a complex indolium derivative with potential biological significance. Its intricate structure suggests a range of possible pharmacological activities, particularly in the fields of cancer research and antimicrobial studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 793.60 g/mol. The compound features multiple functional groups, including indole moieties and nitro groups, contributing to its diverse biological activities.
1. Antitumor Activity
Research indicates that indole derivatives often exhibit significant antitumor properties. The presence of nitro and carbonyl groups in this compound enhances its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways.
2. Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties. This compound's structure suggests potential efficacy against a variety of pathogens, including bacteria and fungi. Preliminary studies indicate that related indole compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
3. Antioxidant Properties
The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. Antioxidants play a crucial role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study 1: Anticancer Efficacy
A study conducted on structurally similar indole derivatives demonstrated their ability to inhibit the growth of human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, showcasing the potential of this compound in cancer therapy.
Case Study 2: Antimicrobial Screening
In another investigation, a series of indole-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the target compound may share similar properties.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
